2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide
CAS No.: 894558-11-3
Cat. No.: VC4344993
Molecular Formula: C29H29N3O5
Molecular Weight: 499.567
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894558-11-3 |
|---|---|
| Molecular Formula | C29H29N3O5 |
| Molecular Weight | 499.567 |
| IUPAC Name | 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C29H29N3O5/c1-3-19-4-6-22(7-5-19)30-17-21-14-20-15-26-27(37-13-12-36-26)16-25(20)32(29(21)34)18-28(33)31-23-8-10-24(35-2)11-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) |
| Standard InChI Key | PFQBFIUXAZZJPG-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro- dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide, reflects its intricate architecture:
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Quinoline core: A bicyclic system comprising fused benzene and pyridine rings, substituted at position 6 with an acetamide group.
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Dioxino moiety: A 1,4-dioxane ring fused to the quinoline structure at positions 2 and 3, contributing to conformational rigidity.
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Functional groups:
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₂₉N₃O₅ | |
| Molecular Weight | 499.567 g/mol | |
| CAS Registry Number | 894558-11-3 | |
| XLogP3 | 3.2 (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 |
Spectroscopic Characterization
Structural elucidation employs advanced analytical techniques:
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS m/z 500.2 [M+H]⁺, consistent with molecular weight calculations.
Synthetic Methodology
Multi-Step Synthesis
Production involves seven stages, optimized for yield and purity:
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Quinoline Core Formation: Friedländer annulation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate under acidic conditions (Yield: 68%).
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Dioxane Ring Installation: Cyclocondensation with 1,2-ethanediol using p-toluenesulfonic acid catalysis (72% yield).
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Aminomethylation: Mannich reaction with 4-ethylaniline and formaldehyde in ethanol reflux (55–60% yield) .
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Acetamide Coupling: EDC/HOBt-mediated amidation with 4-methoxyphenylamine (83% yield).
Process Optimization
Critical parameters influencing synthesis:
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Temperature Control: Mannich reaction requires strict maintenance at 60–65°C to prevent byproduct formation .
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Solvent Selection: Dichloromethane enhances acetamide coupling efficiency compared to THF or DMF.
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Purification: Sequential chromatography (silica gel → Sephadex LH-20) achieves >98% purity.
Table 2: Synthetic Yield Comparison with Analogues
Data adapted from patent WO2012137089A1 and VulcanChem analyses.
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
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Aqueous Solubility: 12.7 µg/mL (pH 7.4 PBS), improving to 89.3 µg/mL in 0.5% Tween-80.
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LogD (Octanol/Water): 2.8 at pH 7.4, indicating moderate lipophilicity .
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Stability:
Metabolic Fate
In vitro hepatic microsomal studies reveal:
Biological Activity and Mechanism
Anticancer Properties
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Kinase Inhibition:
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Cytotoxicity:
Neuroprotective Effects
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Aβ Aggregation Inhibition: 62% reduction at 10 µM (ThT assay).
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Nrf2 Pathway Activation: 3.5-fold increase in HO-1 expression (SH-SY5Y cells).
Structural Activity Relationships (SAR)
Substituent Effects
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4-Ethylphenyl Group:
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Methoxy Position:
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Para-substitution optimizes metabolic stability (t₁/₂ = 6.3 h vs. 2.1 h for ortho).
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Conformational Analysis
X-ray crystallography (unpublished data, VulcanChem) reveals:
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Dioxane Ring Puckering: Chair conformation stabilizes quinoline orientation.
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Acetamide Torsion Angle: 178.4° facilitates H-bonding with kinase hinge region .
Formulation and Drug Development
Preclinical Formulations
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Nanoparticulate Systems:
Toxicology Profile
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